(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid
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Overview
Description
(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid is an organic compound with the molecular formula C13H11NO3 It features a pyrrole ring substituted with a formyl group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid can be achieved through several methods. One common approach involves the condensation of 2-formylpyrrole with phenylacetic acid under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in a suitable form for further applications .
Chemical Reactions Analysis
Types of Reactions
(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: (2-carboxy-1H-pyrrol-1-yl)(phenyl)acetic acid.
Reduction: (2-hydroxymethyl-1H-pyrrol-1-yl)(phenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenylacetic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(2-formyl-1H-pyrrol-1-yl)acetic acid: Lacks the phenyl group, which may result in different reactivity and biological activity.
(2-formyl-1H-pyrrol-1-yl)(methyl)acetic acid: Contains a methyl group instead of a phenyl group, affecting its chemical properties and applications.
Uniqueness
(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid is unique due to the presence of both a formyl group and a phenylacetic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-11-7-4-8-14(11)12(13(16)17)10-5-2-1-3-6-10/h1-9,12H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFOLJRJRIULOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268136 |
Source
|
Record name | 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-20-8 |
Source
|
Record name | 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910443-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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